molecular formula C15H18N8S B15120880 3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B15120880
M. Wt: 342.4 g/mol
InChI Key: XWCJTRGEXXXXQI-UHFFFAOYSA-N
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Description

3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that incorporates multiple nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The piperazine and pyrazole rings are then introduced through subsequent reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is unique due to the combination of the thiadiazole, pyrazole, and piperazine rings within a single molecule. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H18N8S

Molecular Weight

342.4 g/mol

IUPAC Name

3-methyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C15H18N8S/c1-11-5-6-23(19-11)14-4-3-13(17-18-14)21-7-9-22(10-8-21)15-16-12(2)20-24-15/h3-6H,7-10H2,1-2H3

InChI Key

XWCJTRGEXXXXQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=NS4)C

Origin of Product

United States

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